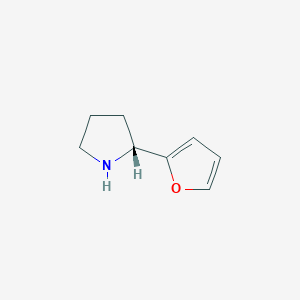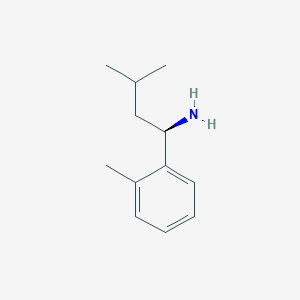
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by a butan-1-amine backbone with a methyl group at the third position and a 2-methylphenyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methyl-1-(2-methylphenyl)butan-1-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reduction process. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms, followed by nucleophilic substitution with the amine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
Wissenschaftliche Forschungsanwendungen
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-3-methyl-1-phenylbutan-1-amine
- (1R)-3-methyl-1-(4-methylphenyl)butan-1-amine
- (1R)-3-methyl-1-(2-chlorophenyl)butan-1-amine
Uniqueness
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
JLSPINKVLBVMGK-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H](CC(C)C)N |
Kanonische SMILES |
CC1=CC=CC=C1C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)




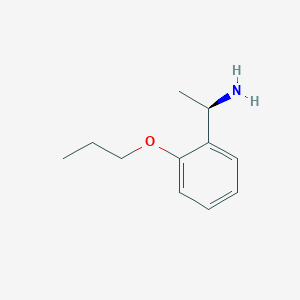

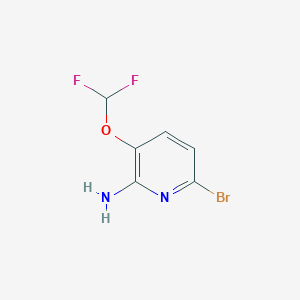
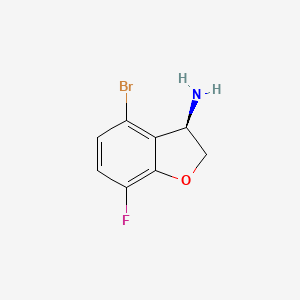

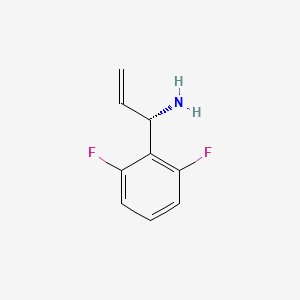
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
